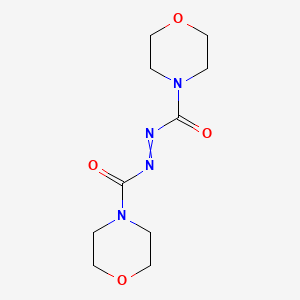
4-Cyano-1,2,3,4,5,6,7,8-octahydroacridine
Vue d'ensemble
Description
4-Cyano-1,2,3,4,5,6,7,8-octahydroacridine is a chemical compound that belongs to the class of acridines. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of a cyano group in the structure of this compound enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-1,2,3,4,5,6,7,8-octahydroacridine typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of a suitable aniline derivative with a cyano-containing reagent. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process. For example, the reaction of 4-cyanoaniline with cyclohexanone in the presence of a strong acid can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, leading to efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyano-1,2,3,4,5,6,7,8-octahydroacridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to convert the cyano group into other functional groups, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
4-Cyano-1,2,3,4,5,6,7,8-octahydroacridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of dyes, pigments, and other materials with specific properties
Mécanisme D'action
The mechanism of action of 4-Cyano-1,2,3,4,5,6,7,8-octahydroacridine involves its interaction with specific molecular targets. The cyano group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. For example, it may inhibit key enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
4-Cyano-1,2,3,4-tetrahydroacridine: Similar structure but lacks the additional hydrogenation seen in 4-Cyano-1,2,3,4,5,6,7,8-octahydroacridine.
4-Cyano-1,2,3,4,5,6-hexahydroacridine: Another related compound with fewer hydrogen atoms.
Uniqueness: this compound is unique due to its fully hydrogenated acridine ring, which can influence its reactivity and biological activity. The presence of the cyano group further enhances its potential for various applications, making it a valuable compound in both research and industry .
Propriétés
IUPAC Name |
1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-9-12-6-3-5-11-8-10-4-1-2-7-13(10)16-14(11)12/h8,12H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJIKZOLOLHKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(CCCC3C#N)C=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-10,11-dione](/img/structure/B8007622.png)
![2,2-Bis(propylsulfanyl)-7-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),8(12),9-triene](/img/structure/B8007629.png)
![4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]benzoicacid](/img/structure/B8007637.png)


![3-[[2-(4-Carboxyanilino)pyrimidin-4-yl]amino]benzoic acid](/img/structure/B8007647.png)
![3-[[2-[4-(Trifluoromethyl)anilino]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B8007648.png)
